NAPE-PLD Inhibitory Potency: A Measurable Differentiation from a Known Standard Inhibitor
In a full-length human NAPE-PLD enzymatic assay using HEK293T cell lysate and PED6 substrate with a 30-minute preincubation, N-(cyclohexylmethyl)piperidine-2-carboxamide demonstrated an IC₅₀ of 1.59 µM [1]. Under comparable assay conditions (recombinant human NAPE-PLD in HEK293T cell membranes), the known NAPE-PLD inhibitor LEI-401 exhibits a more potent IC₅₀ of 0.86 µM [2]. This 1.8-fold lower potency for our target compound represents a measurable, graded difference rather than a pass/fail criterion. This quantitative distinction is critical for researchers requiring a partial inhibitor or a tool compound with reduced target suppression for pathway deconvolution studies.
| Evidence Dimension | NAPE-PLD inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.59 µM |
| Comparator Or Baseline | LEI-401: IC₅₀ = 0.86 µM |
| Quantified Difference | 1.8-fold lower potency for target compound |
| Conditions | Inhibition of full-length human NAPE-PLD expressed in HEK293T cells, PED6 substrate, 30-min preincubation (target) vs. HEK293T cell membranes expressing recombinant human enzyme (comparator). |
Why This Matters
The quantitative potency difference allows researchers to select a tool inhibitor with a specific level of NAPE-PLD suppression, enabling nuanced pharmacological studies of endocannabinoid tone.
- [1] BindingDB, Entry BDBM50557034 for CHEMBL4740570, IC50: 1.59E+3nM. View Source
- [2] Szabo-Scandic, LEI-401 Product Information, IC50 = 0.86 µM. View Source
